molecular formula C10H14N2Si B3308028 3-((Trimethylsilyl)ethynyl)pyridin-2-amine CAS No. 936342-23-3

3-((Trimethylsilyl)ethynyl)pyridin-2-amine

Cat. No.: B3308028
CAS No.: 936342-23-3
M. Wt: 190.32 g/mol
InChI Key: NQFUWBHNWQMINC-UHFFFAOYSA-N
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Description

3-((Trimethylsilyl)ethynyl)pyridin-2-amine (CAS 936342-23-3) is a pyridine derivative characterized by a 2-aminopyridine scaffold and a trimethylsilyl (TMS)-protected ethynyl group at the 3-position. With a molecular formula of C 10 H 14 N 2 Si and a molecular weight of 190.32 g/mol, this compound serves as a versatile and valuable synthetic intermediate in medicinal and organic chemistry . The primary research value of this molecule lies in its role as a chemical building block. The TMS-protected alkyne is a stable handle that can be readily deprotected to generate a terminal alkyne, making it a crucial precursor for carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling . This reaction is widely employed to create conjugated aromatic systems important in material science and pharmaceutical development. Furthermore, the 2-aminopyridine moiety is a common pharmacophore found in molecules designed to inhibit various biological targets, including protein kinases . Compounds featuring similar this compound scaffolds have been utilized as key intermediates in the synthesis of more complex heterocyclic systems, such as pyrrolo[2,3-b]pyridines, which are investigated for their potential as antiviral and anticancer agents . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-trimethylsilylethynyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2Si/c1-13(2,3)8-6-9-5-4-7-12-10(9)11/h4-5,7H,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFUWBHNWQMINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Trimethylsilyl Ethynyl Pyridin 2 Amine and Its Precursors

Strategies for Constructing the Pyridine-2-amine Nucleus

The pyridine-2-amine scaffold is a common structural motif in medicinal chemistry and serves as the foundational precursor for the target compound. Its synthesis is primarily achieved through two major strategies: direct amination of a pre-formed pyridine (B92270) ring or building the ring through cyclization reactions.

Amination Reactions of Halopyridines and Related Substrates

The substitution of a leaving group, typically a halogen, on the pyridine ring with an amine is a widely used and direct method for creating the pyridine-2-amine nucleus. These reactions generally involve the nucleophilic substitution of a 2-halopyridine.

Modern methods often employ transition metal catalysis to facilitate this transformation under milder conditions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C–N bonds and can be applied to the synthesis of aminopyridines from halopyridines. nih.govnih.gov Copper-catalyzed methods have also been developed for these amination reactions. nih.gov The reactivity of the 2-halopyridine substrate is a critical factor, with the general trend following the order of I > Br > Cl > F for the leaving group.

Alternative approaches include reactions with potent nucleophiles like lithiated amines or the use of high temperatures to drive the reaction. nih.gov Another strategy involves the activation of the pyridine ring by forming N-alkyl pyridinium (B92312) salts, which enhances the ring's susceptibility to nucleophilic attack by an amine at the C2-position. nih.gov More classical, yet often harsher, methods like the Chichibabin reaction, which uses sodium amide (NaNH2), can also form 2-aminopyridines directly from pyridine, but its lack of generality can be a limitation. nih.gov

For the specific synthesis of the precursor to 3-((trimethylsilyl)ethynyl)pyridin-2-amine, a common starting material is 2-amino-3-bromopyridine. This intermediate can be prepared by the direct bromination of 2-aminopyridine (B139424). google.com

Cyclization Reactions Leading to Substituted Pyridine-2-amines

An alternative to functionalizing an existing pyridine ring is to construct the pyridine-2-amine nucleus from acyclic precursors. This approach involves cyclization reactions that form the heterocyclic ring system with the amine group already in place.

A general and effective method involves the reaction of open-chain nitrile precursors with a nitrogen-containing compound, which acts as the nitrogen source for the pyridine ring. google.comgoogle.com For example, a process can involve reacting a nitrile with a suitable carbonyl compound to form a hydroxynitrile, which then undergoes ring closure under acidic conditions. google.com Another described method involves the cyclization of an open-chain nitrile precursor with a nitrogen compound like N(H)(R⁴)(R⁵) in a suitable solvent to yield the desired aminopyridine derivative. google.com These methods offer the flexibility to introduce various substituents onto the pyridine ring during its formation. Base-mediated cascade reactions of α,β-unsaturated ketones with 1,1-enediamines are also employed, proceeding through Michael addition, intramolecular cyclization, and aromatization to yield 2-amino-4,6-diarylpyridine derivatives. organic-chemistry.org

Introduction of the Ethynyl (B1212043) and Trimethylsilyl (B98337) Groups

With the 2-amino-3-halopyridine precursor in hand, the next critical stage is the installation of the (trimethylsilyl)ethynyl moiety at the 3-position of the pyridine ring.

Sonogashira Cross-Coupling Reactions with Halogenated Pyridines

The Sonogashira reaction is the cornerstone method for this transformation. It is a highly efficient palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgmdpi.com In this specific synthesis, the reaction couples trimethylsilylacetylene (B32187) with a 2-amino-3-halopyridine. researchgate.netscirp.org This reaction is valued for its operational convenience, high efficiency, and the mild conditions under which it can be performed, allowing for a broad range of functional groups to be tolerated. wikipedia.orgresearchgate.net

The general reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium(0) catalyst undergoes oxidative addition with the halopyridine. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst. wikipedia.org

Achieving high yields and minimizing side reactions in the Sonogashira coupling requires careful optimization of the catalytic system and reaction parameters. numberanalytics.com Key factors include the choice of palladium source, ligands, copper co-catalyst, base, and solvent.

A study by Zhu et al. specifically investigated the optimization of the Sonogashira coupling between 2-amino-3-bromopyridines and various terminal alkynes. researchgate.netscirp.org Through systematic screening, they identified an optimal set of conditions.

Table 1: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridine Data sourced from a study on the palladium-catalyzed reaction of 2-amino-3-bromopyridines with terminal alkynes. researchgate.netscirp.org

ParameterOptimized Condition
Palladium CatalystPd(CF3COO)2 (2.5 mol%)
LigandPPh3 (5 mol%)
Co-catalystCuI (5 mol%)
BaseEt3N (1 mL)
SolventDMF
Temperature100°C
Time3 h

This optimized system, combining a palladium(II) precatalyst that is reduced in situ, a phosphine (B1218219) ligand, a copper(I) additive, and an amine base, proved effective for coupling a variety of substrates in moderate to excellent yields. researchgate.netscirp.org

The success and efficiency of the Sonogashira reaction are highly dependent on the nature of the substrates. The reactivity of the sp²-hybridized carbon-halogen bond is a primary consideration, with the general reactivity trend being C-I > C-OTf > C-Br >> C-Cl. mdpi.comlibretexts.org Consequently, 3-iodo- and 3-bromopyridines are the most common substrates for this reaction, as aryl chlorides are significantly less reactive and often require more specialized catalytic systems or harsher conditions. libretexts.org

The study by Zhu et al. demonstrated the robustness of their optimized protocol by coupling various substituted 2-amino-3-bromopyridines with a range of terminal alkynes, including both aromatic and aliphatic variants. researchgate.netscirp.org The reaction generally proceeds in good to high yields, showcasing a broad substrate scope.

Table 2: Substrate Scope for Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes Selected examples illustrating the scope of the reaction. Yields are based on the optimized conditions reported by Zhu et al. scirp.org

2-Amino-3-bromopyridine Substrate (R1)Terminal Alkyne (R2)Yield (%)
HPhenyl95%
H4-Methoxyphenyl96%
H4-Fluorophenyl93%
HCyclohexyl78%
Hn-Hexyl72%
5-MethylPhenyl94%
5-ChloroPhenyl92%

The use of trimethylsilylacetylene as the alkyne partner is particularly advantageous as the trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted homocoupling side reactions. wikipedia.org The TMS group can be readily removed later if the terminal alkyne is desired.

Alternative Alkynylation Approaches

While the Sonogashira coupling of a 3-halo-2-aminopyridine with (trimethylsilyl)acetylene is a prevalent and effective method for synthesizing this compound, several alternative strategies for pyridine functionalization can be adapted for this purpose. scirp.orgscirp.org These alternative approaches may circumvent the need for pre-halogenated substrates or offer different reactivity profiles.

One major alternative involves the regioselective metalation of the pyridine ring, followed by quenching with an electrophilic alkynylating agent. Directed ortho-metalation (DoM) is a powerful technique where a directing group on the ring guides deprotonation to an adjacent position using strong bases like lithium amides or alkyllithium reagents. znaturforsch.com While the 2-amino group itself can direct metalation, controlling regioselectivity can be challenging. A more controlled approach often involves a halogen/metal exchange, where a brominated or iodinated pyridine is treated with organolithium or organomagnesium reagents to generate a pyridyl anion, which can then react with a suitable silyl-alkyne electrophile. znaturforsch.com

Another advanced strategy involves the generation of highly reactive pyridyne intermediates. nih.govrsc.org For instance, a 3,4-pyridyne could theoretically be trapped by a trimethylsilylacetylide nucleophile. The regioselectivity of such additions is a significant challenge, as nucleophilic attack can often occur at both C3 and C4 without significant preference. nih.gov However, research has shown that substituents on the pyridine ring can influence the distortion of the aryne triple bond, thereby directing the regioselectivity of the nucleophilic addition. nih.govrsc.org For example, a substituent at the C2 position can be used to direct an incoming nucleophile to the C4 position of a 3,4-pyridyne. nih.gov

Direct C-H functionalization of pyridines represents an increasingly important and atom-economical approach. nih.govproquest.com While direct C-H alkynylation of pyridines is an evolving field, direct C-H silylation has been demonstrated. acs.orgnih.govchemrxiv.org These methods, often catalyzed by transition metals like zinc, can introduce silyl (B83357) groups onto the pyridine ring, typically at positions meta to the nitrogen atom. acs.orgnih.gov A subsequent coupling step would still be required to introduce the ethynyl moiety.

Protecting Group Strategies and Regioselectivity Considerations

The synthesis of specifically substituted pyridines like this compound requires careful control over regioselectivity and the strategic use of protecting groups to mask reactive sites. jocpr.com

Regioselectivity: The substitution pattern of the target molecule is most commonly established by starting with a pyridine ring that is already functionalized at the desired position. For the synthesis of a 3-substituted-2-aminopyridine, the typical precursor is a 3-halo-2-aminopyridine (e.g., 3-bromo-2-aminopyridine). scirp.orgscirp.org The regioselectivity is thus determined during the synthesis of this precursor. The functionalization of the pyridine ring is governed by its intrinsic electronic properties and the influence of existing substituents. The pyridine nitrogen atom deactivates the ring towards electrophilic substitution, directing incoming electrophiles primarily to the C3 position. Conversely, for nucleophilic substitution, the ring is activated at the C2, C4, and C6 positions. The presence of an amino group at C2 further complicates this, and multi-step sequences are often required to achieve the desired 3-halo-2-amino substitution pattern. nih.gov Advanced methods, such as directed metalation or the use of pyridyne intermediates, offer alternative ways to control the position of functionalization. znaturforsch.comrsc.org

Protecting Group Strategies: In the context of this compound synthesis, protecting groups serve two primary functions: masking the reactive N-H of the amino group and protecting the terminal alkyne.

Amine Protection: The 2-amino group may require protection to prevent unwanted side reactions during certain synthetic steps, such as metalation or coupling reactions where the N-H bond is reactive. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. For example, N-Boc-3-amino-4-halopyridines have been used in syntheses where the Boc group is later removed using acid, such as trifluoroacetic acid (TFA) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov

Alkyne Protection: The trimethylsilyl (TMS) group on the ethynyl moiety is itself a protecting group. ccspublishing.org.cngelest.com It prevents the acidic terminal alkyne proton from interfering with reactions, such as those involving strong bases or organometallic reagents, and prevents unwanted homocoupling (dimerization) in reactions like the Sonogashira coupling. researchgate.net The TMS group can be selectively removed (deprotected) under mild conditions to liberate the terminal alkyne for further transformations. Common methods for TMS deprotection are summarized in the table below.

Deprotection Reagent(s)ConditionsSelectivity NotesReference(s)
Fluoride (B91410) Ions (e.g., TBAF)THF, often with H₂OHighly common and effective. Can also cleave other silicon-based protecting groups (e.g., silyl ethers), requiring careful selection based on relative stability. ccspublishing.org.cngelest.com
Potassium Carbonate (K₂CO₃)Methanol (MeOH)A mild base-catalyzed method. Often chemoselective, allowing TMS removal in the presence of more robust silyl groups like TIPS. gelest.comresearchgate.net
Silver (I) Salts (e.g., AgNO₃, AgOTf)MeOH/H₂O/CH₂Cl₂Catalytic method that is often chemoselective and does not affect other functional groups like silyl ethers. researchgate.net
Copper (II) Sulfate / Sodium AscorbateNot specifiedAn inexpensive and non-toxic reagent combination for TMS cleavage. eurjchem.com

Isolation and Purification Techniques in Complex Synthetic Pathways

The successful synthesis of this compound and its precursors relies on effective isolation and purification techniques to remove byproducts, unreacted starting materials, and catalysts. The methods employed are tailored to the physical properties of the target compound and intermediates.

Following the reaction, a typical synthetic protocol involves an initial workup procedure. This usually consists of quenching the reaction mixture, often with water or a saturated aqueous solution like ammonium (B1175870) chloride, followed by extraction of the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure. orgsyn.org

After the initial workup, crude products are purified using one or more of the following techniques:

Flash Column Chromatography: This is the most widely used purification method for pyridine derivatives in a research setting. The crude material is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a solvent system of appropriate polarity, such as a mixture of hexanes and ethyl acetate. nih.govorgsyn.org The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For aminopyridines, which can be basic, triethylamine (B128534) is sometimes added to the eluent to prevent the product from streaking on the silica column. nih.gov

Recrystallization: If the synthesized compound is a solid with suitable solubility properties, recrystallization can be a highly effective method for achieving high purity. The crude solid is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly, causing the desired compound to crystallize out while impurities remain in the solvent. nih.gov For example, N-alkylated 3-amino-4-halopyridines have been purified by recrystallization from hexanes. nih.gov

Distillation: For liquid products that are thermally stable, distillation, particularly vacuum distillation, is a viable purification technique. This method separates compounds based on differences in their boiling points. Silylated pyridines and related intermediates have been purified by vacuum microdistillation, which is suitable for small quantities of material. acs.orgnih.govmdpi.com

The choice of purification method is determined by the scale of the reaction, the physical state of the product (solid or liquid), and its stability. Often, a combination of these techniques is required to obtain the final compound with the high degree of purity necessary for subsequent reactions or characterization.

Reactivity and Chemical Transformations of 3 Trimethylsilyl Ethynyl Pyridin 2 Amine

Reactions at the Pyridine (B92270) Ring

The 2-aminopyridine (B139424) moiety possesses its own distinct reactivity, allowing for functionalization that is orthogonal to the chemistry of the ethynyl (B1212043) side chain. wikipedia.orgrsc.org

The primary amino group is nucleophilic and can undergo a variety of common amine reactions. It can be acylated by reaction with acid chlorides or anhydrides to form amides. researchgate.net It can also react with aldehydes and ketones to form Schiff bases (imines), which can be valuable intermediates for further transformations or may undergo hydrolysis under certain catalytic conditions. acs.orgmdpi.com

A classic reaction of 2-aminopyridines is the synthesis of fused imidazo[1,2-a]pyridine (B132010) systems. This typically involves reaction with α-haloketones in a process known as the Tschitschibabin (or Chichibabin) imidazo[1,2-a]pyridine synthesis. acs.org The 2-amino group acts as a nucleophile, attacking the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system.

Table 2: Summary of Key Reactions at the 2-Aminopyridine Core
Reagent TypeReactionProduct Type
Acid Chloride / Anhydride (B1165640)AcylationAmide
Aldehyde / KetoneCondensationImine (Schiff Base)
α-HaloketoneCyclocondensation (Tschitschibabin)Imidazo[1,2-a]pyridine

Electrophilic Aromatic Substitution (EAS) Patterns

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.orguoanbar.edu.iq Under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, further deactivating the ring by introducing a positive charge. wikipedia.orguoanbar.edu.iqyoutube.com This deactivation is so pronounced that direct EAS on pyridine is often difficult and requires harsh conditions. wikipedia.orgyoutube.com

For pyridine itself, electrophilic attack occurs preferentially at the 3-position (meta-position) because the cationic intermediates (sigma complexes) resulting from attack at the 2- or 4-positions place an unfavorable positive charge on the electronegative nitrogen atom. quora.comlibretexts.org

In 3-((trimethylsilyl)ethynyl)pyridin-2-amine, the substitution pattern is more complex due to the influence of the substituents:

Amino Group (-NH₂): Located at the C2 position, the amino group is a strong activating group due to its ability to donate its lone pair of electrons into the ring via resonance. It is an ortho-, para-director. In this molecule, it directs incoming electrophiles towards the C3 and C5 positions.

((Trimethylsilyl)ethynyl) Group (-C≡CSiMe₃): Located at the C3 position, this group is generally considered to be deactivating towards EAS through an inductive effect. Its significant steric bulk would also hinder attack at the adjacent C2 and C4 positions.

Pyridine Nitrogen: As mentioned, it is deactivating and a meta-director (relative to itself, i.e., C3 and C5).

Considering these factors, electrophilic attack is most likely to occur at the C5 position. This position is activated by the C2-amino group (para) and is a meta-position relative to the ring nitrogen. The C3 position is already substituted. Attack at C4 would be sterically hindered by the bulky TMS-ethynyl group and electronically disfavored. Attack at C6 would be ortho to the deactivating ring nitrogen.

One strategy to enhance pyridine's reactivity towards EAS is to first convert it to a pyridine N-oxide. wikipedia.org The N-oxide is more reactive than pyridine, and the oxygen atom directs electrophiles to the C4 (para) position. rsc.org This strategy could potentially be applied to the title compound, followed by reduction of the N-oxide to restore the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) on Substituted Analogs

While the pyridine ring is resistant to electrophilic attack, its electron-deficient nature makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group (like a halide) is present. wikipedia.org SNAr reactions on pyridine derivatives proceed most readily when the leaving group is at the 2- or 4-position (ortho or para to the ring nitrogen). youtube.com This is because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orgyoutube.com

For this compound itself, SNAr is not a primary reaction pathway as it lacks a suitable leaving group. However, substituted analogs bearing halogens can readily undergo this transformation. For example, 5-Chloro-3-[(trimethylsilyl)ethynyl]pyridin-2-amine is a known compound used as a precursor for more complex molecules. rsc.org

Reactant ExampleLeaving Group PositionExpected Reactivity
5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine C5Low reactivity towards SNAr as the leaving group is meta to the ring nitrogen.
4-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine C4High reactivity towards SNAr. The position is para to the ring nitrogen, allowing for stabilization of the Meisenheimer intermediate.
6-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine C6High reactivity towards SNAr. The position is ortho to the ring nitrogen, allowing for stabilization of the intermediate.

The SNAr mechanism involves two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. masterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by stabilizing the intermediate. masterorganicchemistry.com In the case of pyridines, the ring nitrogen itself serves as the essential electron-withdrawing feature.

Oxidation and Reduction Pathways of the Heterocycle

The pyridine nitrogen in this compound can be oxidized to form the corresponding N-oxide. Pyridine N-oxides are important intermediates in pyridine chemistry. nih.govresearchgate.netthieme-connect.com Oxidation is typically achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide can alter the electronic properties of the ring, making it more susceptible to certain transformations. For instance, N-oxidation activates the ring for EAS at the C4 position and can also facilitate nucleophilic substitution at the C2 position. wikipedia.org The N-oxide can later be removed by reduction with reagents like PCl₃ or triphenylphosphine. youtube.com

Reduction of the pyridine ring is also possible, typically through catalytic hydrogenation using catalysts like palladium, platinum, or rhodium. This would result in the corresponding piperidine (B6355638) derivative. However, this reaction requires forcing conditions and must compete with other potential reductions in the molecule, such as the reduction of the alkyne functionality. Given the synthetic utility of the aromatic system and the alkyne, full reduction of the heterocycle is a less common transformation for this particular substrate.

Reactivity of the Pyridine-2-amine Functional Group

The exocyclic amino group at the C2 position behaves as a typical aromatic amine, undergoing a variety of common transformations.

The nitrogen of the 2-amino group is nucleophilic and readily participates in acylation, alkylation, and arylation reactions.

Acylation: Reaction with acylating agents like acetic anhydride or acyl chlorides yields the corresponding N-acyl derivative. Kinetic studies on aminopyridines have shown that for 2- and 3-aminopyridines, acylation occurs directly on the exocyclic amino nitrogen rather than proceeding through an N-acetylpyridinium intermediate. publish.csiro.au

Alkylation: Direct alkylation with alkyl halides can be challenging as it can lead to mixtures of mono- and di-alkylated products, as well as competing alkylation at the more basic ring nitrogen to form a pyridinium (B92312) salt. researchgate.net A more controlled method is reductive alkylation, where the aminopyridine is treated with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride) to form N-monoalkylated products in good yields. researchgate.netresearchgate.net

Arylation: The palladium-catalyzed Buchwald-Hartwig amination is a powerful and general method for forming C-N bonds and is well-suited for the N-arylation of this compound. wikipedia.org This reaction couples the aminopyridine with an aryl halide or triflate using a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govorganic-chemistry.orgnih.gov This transformation provides a direct route to N-aryl-2-aminopyridine derivatives, which are common scaffolds in medicinal chemistry.

Table of Representative Buchwald-Hartwig Amination Conditions

Aryl Halide Catalyst / Ligand Base Solvent Product
Aryl Bromide Pd₂(dba)₃ / Xantphos NaOt-Bu Toluene N-Aryl-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Involvement in Heterocycle Annulation (e.g., Azaindole Formation)

A key reaction of this compound is its participation in annulation reactions to form fused heterocyclic systems, most notably 7-azaindoles (1H-pyrrolo[2,3-b]pyridines). Azaindoles are important structural motifs in many biologically active compounds and pharmaceuticals. rsc.orgnih.gov

The synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines is often achieved through an acid-catalyzed intramolecular cyclization. rsc.orgnih.gov A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) is a common and effective reagent system for this transformation. rsc.orgnih.gov The reaction proceeds by the nucleophilic attack of the 2-amino group onto the alkyne, which is activated by the acidic medium. The trimethylsilyl (B98337) group is typically cleaved during this process. This methodology allows for the synthesis of a wide variety of 2- and 5-substituted 7-azaindoles. rsc.org

Starting MaterialReaction ConditionsProductYieldReference
5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amineTFA, TFAA, MeCN, 100 °C5-Chloro-7-azaindole91% rsc.org
3-Ethynyl-5-methylpyridin-2-amineTFA, TFAA, MeCN, 100 °C5-Methyl-7-azaindole93% rsc.org

Mechanistic Studies of Key Chemical Reactions

Electrophilic Aromatic Substitution (EAS): The mechanism proceeds in two steps: initial attack by the aromatic π-system on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (σ-complex), followed by deprotonation to restore aromaticity. youtube.com The regioselectivity is determined by the stability of the σ-complex. For the title compound, attack at C5 is favored as the positive charge in the intermediate is stabilized by the C2-amino group and avoids placement on the ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr): This is a two-step addition-elimination mechanism. masterorganicchemistry.com A nucleophile attacks the carbon bearing the leaving group, forming a negatively charged Meisenheimer intermediate. youtube.com For substituted analogs (e.g., 4-chloro or 6-chloro derivatives), the negative charge is stabilized by delocalization onto the electronegative pyridine nitrogen. In the second step, the leaving group is expelled, and the aromatic ring is reformed.

Acid-Catalyzed Azaindole Formation: While detailed studies on this specific substrate are sparse, a plausible mechanism can be proposed based on related transformations. rsc.orgchemrxiv.org

N-Acylation: The 2-amino group is first acylated by trifluoroacetic anhydride (TFAA), making it less nucleophilic and protecting it.

Alkyne Protonation/Activation: The alkyne is activated by protonation or interaction with a Lewis acidic species, making it more electrophilic.

Intramolecular Cyclization: The nitrogen of the pyridine ring attacks the activated alkyne in a 5-endo-dig cyclization.

Tautomerization & Desilylation: The resulting intermediate undergoes tautomerization to form the aromatic pyrrole (B145914) ring. The trimethylsilyl group is cleaved under the acidic conditions.

Hydrolysis: The N-acyl group is hydrolyzed during aqueous workup to yield the final 7-azaindole (B17877) product.

Compound Name Table

Abbreviation / Trivial NameSystematic Name
7-azaindole1H-Pyrrolo[2,3-b]pyridine
PiperidinePiperidine
Pyridine N-oxidePyridine 1-oxide
TFATrifluoroacetic acid
TFAATrifluoroacetic anhydride
m-CPBA3-Chloroperoxybenzoic acid
Xantphos4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
tBuXPhos2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl
dbaDibenzylideneacetone

Reaction Intermediates and Transition State Analysis

Detailed experimental or computational studies specifically analyzing the reaction intermediates and transition states for this compound are not extensively documented in the reviewed literature. However, by drawing parallels with structurally similar 2-amino-3-alkynylpyridines and other ortho-alkynyl anilines, plausible intermediates and transition states can be inferred for its key transformations, particularly in cyclization reactions.

Inferred Intermediates in Metal-Catalyzed Cyclizations:

Palladium-Catalyzed Reactions: In palladium-catalyzed reactions, such as the synthesis of pyrido[2,3-b]indoles, the reaction likely proceeds through a series of well-established intermediates. The catalytic cycle is thought to initiate with the oxidative addition of a palladium(0) species to a suitable coupling partner. Subsequently, a transmetalation step involving the silyl-protected alkyne, or its desilylated counterpart, would form a palladium-alkynyl complex. The key intramolecular cyclization step would then involve the nucleophilic attack of the 2-amino group onto the palladium-activated alkyne. This would form a six-membered palladacycle intermediate. Reductive elimination from this intermediate would then yield the final fused heterocyclic product and regenerate the palladium(0) catalyst.

Gold-Catalyzed Reactions: Gold catalysts, particularly gold(I) complexes, are known to be highly effective in activating carbon-carbon triple bonds towards nucleophilic attack. beilstein-journals.orgnih.govresearchgate.net In the case of this compound, a likely reaction pathway involves the coordination of the gold(I) catalyst to the alkyne, rendering it highly electrophilic. This activation facilitates the intramolecular attack by the nitrogen atom of the amino group. This step would lead to the formation of a vinyl-gold intermediate, which can exist in equilibrium with a gold-carbene species. beilstein-journals.org Subsequent protodeauration or further reaction steps would then lead to the final cyclized product. For instance, in formal [3+2] cycloadditions, this gold-activated intermediate could react with an external dipolarophile. beilstein-journals.org

Copper-Catalyzed Reactions: Copper catalysts are also widely employed in the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.netmdpi.commdpi.com In reactions involving this compound, copper(I) could play a role in a Sonogashira-type coupling if a desilylated alkyne is used as a starting material. researchgate.net For intramolecular cyclizations, a copper catalyst could facilitate the amination of the alkyne. The mechanism may involve the formation of a copper acetylide intermediate, followed by nucleophilic attack of the amino group. In some cases, copper-catalyzed C-H aminations proceed via either two-electron or single-electron transfer (SET) mechanisms, depending on the specific reaction conditions. nih.gov

Transition State Considerations:

The transition states in these cyclization reactions are critical in determining the regioselectivity and stereoselectivity of the products. For instance, in the intramolecular cyclization to form a six-membered ring, the transition state would involve a specific geometric arrangement of the pyridine ring, the amino group, and the activated alkyne to allow for orbital overlap and bond formation. The energy of this transition state would be influenced by factors such as the nature of the metal catalyst, the ligands coordinated to the metal, and the solvent.

Computational studies, such as Density Functional Theory (DFT) analysis, on related systems have provided insights into the energetics of these transition states. For example, DFT calculations on the [3+2] cycloaddition of other silyl-substituted compounds have helped to elucidate the molecular mechanism and regioselectivity. mdpi.com Similar computational work on this compound would be invaluable for a precise understanding of its reactivity.

Role of Catalysts and Reagents in Reaction Selectivity

The choice of catalyst and reagents is paramount in controlling the outcome of reactions involving this compound, directing the transformation towards specific products and influencing the regioselectivity.

Catalyst-Dependent Selectivity:

The following table summarizes the role of different transition metal catalysts in reactions involving similar substrates, which can be extrapolated to the reactivity of this compound.

Catalyst SystemProbable TransformationRole in Selectivity
Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with ligands like RuPhos)Intramolecular cyclization/annulation, Cross-coupling reactionsPalladium catalysts are crucial for activating the C-X bond in a coupling partner and facilitating the intramolecular attack of the amino group. The choice of ligand (e.g., phosphines) can significantly influence the efficiency and selectivity of the reaction by modulating the steric and electronic properties of the catalytic complex. nih.govrsc.org
Gold(I) complexes (e.g., IPrAuCl/AgNTf₂)Electrophilic activation of the alkyne for intramolecular hydroamination or cycloadditionsGold(I) catalysts are highly π-philic and excel at activating the alkyne for nucleophilic attack by the amino group. nih.govresearchgate.net The counter-ion of the gold catalyst can also play a role in the reaction's efficiency. nih.gov
Copper(I) salts (e.g., CuI)Sonogashira coupling (after desilylation), Intramolecular C-N bond formationCopper is often used as a co-catalyst in palladium-catalyzed cross-coupling reactions. In copper-catalyzed amination reactions, the choice of ligand is critical for achieving high yields and selectivity. researchgate.netmdpi.commdpi.com

Reagent-Controlled Selectivity:

The selectivity of reactions can also be finely tuned by the choice of reagents and reaction conditions.

Bases: In many palladium- and copper-catalyzed reactions, a base is required to facilitate deprotonation of the amino group or to neutralize acidic byproducts. The strength and nature of the base can influence the reaction rate and the stability of intermediates.

Oxidants: In some C-H amination reactions, an external oxidant is necessary to regenerate the active catalytic species. The choice of oxidant can determine the reaction pathway, with some oxidants favoring radical mechanisms. nih.gov

Protecting Groups: The trimethylsilyl (TMS) group on the alkyne serves as a protecting group. It can be selectively removed using fluoride (B91410) reagents (e.g., TBAF) or under basic conditions to generate a terminal alkyne. This deprotection step allows for subsequent reactions, such as Sonogashira coupling, at the ethynyl position. The presence of the TMS group can also influence the regioselectivity of certain reactions due to its steric bulk. nih.gov

The following table outlines how different reagents can influence the reaction selectivity.

ReagentFunctionImpact on Selectivity
TBAF (Tetrabutylammonium fluoride) Desilylation agentRemoves the trimethylsilyl group, enabling subsequent reactions of the terminal alkyne, such as coupling or cyclization.
Bases (e.g., K₂CO₃, Cs₂CO₃) Proton scavengerFacilitates the nucleophilic attack of the amino group and can influence the equilibrium of certain reaction steps.
Ligands (e.g., phosphines, N-heterocyclic carbenes) Modifier of the metal catalystThe steric and electronic properties of the ligand can control the coordination environment of the metal, thereby influencing the regioselectivity and efficiency of the catalytic cycle.

Advanced Spectroscopic and Structural Elucidation of Complex Intermediates and Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a molecule's elemental composition. For 3-((Trimethylsilyl)ethynyl)pyridin-2-amine, with a molecular formula of C10H14N2Si, the expected exact mass can be calculated and compared against the experimental value, typically obtained via electrospray ionization (ESI). mdpi.comsigmaaldrich.com This comparison, which should ideally be within a few parts per million (ppm), provides strong evidence for the compound's identity. For instance, a related compound, 1-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone, was confirmed by HRMS, which found an m/z of 218.1004 for the [M+H]+ ion, closely matching the calculated value of 218.0996. mdpi.com

Fragment analysis, often conducted through techniques like gas chromatography-mass spectrometry (GC/MS) with electron ionization (EI) or tandem mass spectrometry (MS/MS), offers insights into the molecule's structure by examining how it breaks apart. nih.govresearchgate.netnist.gov The fragmentation of trimethylsilylated compounds is well-documented and follows predictable pathways. researchgate.netsci-hub.senih.gov Key fragmentation patterns for this compound would likely include:

Loss of a Methyl Group: A primary fragmentation event for trimethylsilyl (B98337) groups is the loss of a methyl radical (•CH3), leading to a prominent [M-15]+ ion. This is a characteristic feature of TMS derivatives. sci-hub.senih.gov

Formation of the Trimethylsilyl Cation: The formation of the stable trimethylsilyl cation, [Si(CH3)3]+, at m/z 73 is another hallmark of TMS-containing compounds.

Cleavage of the Pyridine (B92270) Ring: The pyridine ring can undergo characteristic cleavages, although the specific fragmentation will be influenced by the substituents.

Neutral Losses: The molecule might exhibit neutral losses, such as the elimination of acetylene (C2H2) or hydrogen cyanide (HCN) from the pyridine ring structure.

The analysis of these fragmentation patterns allows for detailed structural confirmation and can help distinguish between isomers. nih.govnist.gov

Table 1: Predicted HRMS Data and Key Fragments for this compound
ParameterValueDescription
Molecular FormulaC10H14N2SiThe elemental composition of the compound. sigmaaldrich.com
Molecular Weight190.32 g/mol The calculated molecular weight. sigmaaldrich.com
Exact Mass190.0926 g/mol The calculated monoisotopic mass for C10H14N2Si.
Predicted Fragment [M-CH3]+175.0690Loss of a methyl radical from the trimethylsilyl group.
Predicted Fragment [Si(CH3)3]+73.0469Formation of the trimethylsilyl cation.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Detailed Structural Assignments and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. ipb.pt For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides a complete structural assignment. researchgate.net

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring, the amine (NH2) protons, and a characteristic sharp singlet for the nine equivalent protons of the trimethylsilyl (TMS) group, typically found far upfield (around 0.2-0.3 ppm). mdpi.com The pyridine protons would appear as a set of coupled multiplets in the aromatic region (typically 6.5-8.5 ppm).

¹³C NMR: The carbon NMR spectrum would reveal signals for the two sp-hybridized carbons of the ethynyl (B1212043) group (typically 80-105 ppm), the carbons of the pyridine ring (110-160 ppm), and a signal for the methyl carbons of the TMS group near 0 ppm. mdpi.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the relative positions of the pyridine protons. Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for definitively assigning each proton to its directly attached carbon (HSQC) and for establishing long-range (2-3 bond) correlations between protons and carbons (HMBC). These correlations are vital for confirming the placement of the ethynyl and amine groups on the pyridine ring.

While solution-state NMR provides data on the molecule's average conformation, Solid-State NMR (SSNMR) can offer insights into the structure and dynamics of the compound in the solid phase. elsevierpure.com This can be particularly useful for studying polymorphism or the structure of derivatives that are difficult to crystallize for X-ray analysis. SSNMR could reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, and the packing of molecules in the crystal lattice.

Table 2: Typical NMR Chemical Shift Ranges for Functional Groups in this compound
NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Notes
¹H-Si(CH₃)₃0.2 - 0.3Sharp singlet, integrating to 9H. mdpi.com
¹H-NH₂4.5 - 6.0Broad singlet, chemical shift can vary with solvent and concentration.
¹HPyridine-H6.5 - 8.5Multiplets, specific shifts depend on position relative to N and substituents.
¹³C-Si(CH₃)₃-2 - 2Signal for the three equivalent methyl carbons. mdpi.com
¹³C-C≡C-80 - 105Two distinct signals for the alkyne carbons. mdpi.com
¹³CPyridine-C110 - 160Signals for the five carbons of the pyridine ring.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govnih.gov They are excellent for identifying the presence of specific functional groups.

For this compound, the key vibrational modes include:

N-H Stretch: The amine group will show characteristic stretching vibrations in the IR spectrum, typically as one or two bands in the 3300-3500 cm⁻¹ region.

C-H Aromatic Stretch: Vibrations from the C-H bonds on the pyridine ring appear just above 3000 cm⁻¹.

C≡C Stretch: The carbon-carbon triple bond of the ethynyl group gives rise to a characteristic absorption. In terminal alkynes, this is a sharp, weak band around 2100-2140 cm⁻¹. Silylation and conjugation to the pyridine ring will shift this frequency, often resulting in a stronger band in the 2150-2175 cm⁻¹ region. This band is often more intense in the Raman spectrum.

C=C and C=N Stretches: The pyridine ring has a series of characteristic stretching vibrations between 1400 and 1600 cm⁻¹.

Si-C Stretch and Bend: The trimethylsilyl group has characteristic vibrations, including a symmetric deformation (umbrella mode) around 1250 cm⁻¹ and Si-C stretching modes typically found between 600 and 800 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies. nih.govmdpi.commdpi.com Comparing these calculated spectra with experimental IR and Raman data aids in the precise assignment of each vibrational band. nih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Primary Detection Method
N-H StretchAmine (-NH₂)3300 - 3500IR
Aromatic C-H StretchPyridine Ring3000 - 3100IR, Raman
Alkyne C≡C StretchEthynyl (-C≡C-)2150 - 2175IR, Raman (often strong)
Aromatic Ring StretchPyridine (C=C, C=N)1400 - 1600IR, Raman
Si-CH₃ Symmetric BendTrimethylsilyl~1250IR (strong, sharp)
Si-C StretchTrimethylsilyl600 - 800IR, Raman

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of Complexes and Derivatives

A crystal structure of a derivative or a metal complex would reveal:

Molecular Geometry: Confirmation of the planarity of the pyridine ring and the linear geometry of the ethynyl group.

Conformation: The rotational orientation of the trimethylsilyl group relative to the rest of the molecule.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be dictated by hydrogen bonds (from the N-H donors of the amine to the pyridyl nitrogen acceptor of an adjacent molecule) and π-π stacking interactions between pyridine rings.

Coordination Chemistry: If the compound is used as a ligand, crystallography can determine the coordination mode (e.g., binding through the pyridyl nitrogen and/or the amine nitrogen) and the geometry of the resulting metal complex. researchgate.net

For example, the crystal structure of N,N,N′-Tris(trimethylsilyl)-2-pyridinecarboximidamide shows two different conformations co-crystallized in the asymmetric unit, highlighting the conformational flexibility that can be captured by this technique. mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. However, this section becomes relevant if the compound is used as a scaffold to synthesize chiral derivatives. For instance, if a chiral substituent were introduced to the amine group or if the pyridine ring were incorporated into a larger, chiral molecular framework, the resulting enantiomers would interact differently with plane-polarized light.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. acs.orgmdpi.com It measures the differential absorption of left- and right-circularly polarized light. For a chiral derivative of this compound, a CD spectrum would provide:

Confirmation of Chirality: A non-zero CD signal confirms the presence of a chiral molecule.

Determination of Enantiomeric Excess (ee): The intensity of the CD signal is proportional to the concentration difference between the two enantiomers, allowing for the quantification of ee.

Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the chiral center can often be determined. acs.org

Studies on chiral pyridine-substituted crown ethers have demonstrated the utility of CD spectroscopy in elucidating the solution structure and complexation behavior of such molecules. acs.org This highlights the potential of the technique for characterizing any chiral systems derived from the title compound.

Computational and Theoretical Studies of 3 Trimethylsilyl Ethynyl Pyridin 2 Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and three-dimensional arrangement of atoms in a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and the potential energy surface of the molecule.

For 3-((trimethylsilyl)ethynyl)pyridin-2-amine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry. matrixscientific.comijcce.ac.ir This process finds the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. The results would reveal the planarity of the pyridine (B92270) ring and the orientation of the amino and (trimethylsilyl)ethynyl substituents.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), could also be used for higher accuracy in the electronic structure calculations, though at a greater computational cost. molbase.com These calculations would provide a detailed picture of the electron density distribution, highlighting the electron-rich and electron-deficient regions of the molecule. The amino group is a strong electron-donating group, while the ethynyl (B1212043) group can act as an electron-withdrawing group, and the silicon atom can also influence the electronic environment.

Table 1: Illustrative Optimized Geometrical Parameters of this compound from a Hypothetical DFT Calculation

ParameterBond/AnglePredicted Value
Bond LengthC2-N(amine)~1.37 Å
C3-C(ethynyl)~1.43 Å
C(ethynyl)-C(ethynyl)~1.21 Å
C(ethynyl)-Si~1.84 Å
Bond AngleN1-C2-C3~122°
C2-C3-C(ethynyl)~121°
Dihedral AngleN(amine)-C2-C3-C(ethynyl)~0° or ~180°

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). scirp.org For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom. The predicted spectrum would show a characteristic singlet for the trimethylsilyl (B98337) protons and distinct signals for the aromatic protons on the pyridine ring, influenced by the electronic effects of the amino and ethynyl substituents.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT helps in the interpretation of infrared (IR) and Raman spectra. dtic.milresearchgate.netnih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. For the target molecule, characteristic vibrational modes would include N-H stretching of the amino group, C≡C stretching of the alkyne, and Si-C stretching of the trimethylsilyl group. The calculated frequencies are often scaled by a factor to better match experimental values. nih.gov

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Asymmetric Stretch~3500
N-H Symmetric Stretch~3400
C≡C Stretch~2150
C-N Stretch~1300
Si-C Stretch~850

Investigation of Reaction Mechanisms and Energy Profiles via Computational Modeling

Computational modeling is invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction pathway. For this compound, computational studies could investigate various reactions. For example, in a Suzuki coupling reaction, DFT calculations could model the oxidative addition, transmetalation, and reductive elimination steps involving a palladium catalyst. mdpi.com This would help in understanding the role of the pyridine nitrogen and the amino group in the catalytic cycle and predicting the reaction's feasibility and potential byproducts.

Conformational Analysis and Molecular Dynamics Simulations

While the pyridine ring is rigid, the substituents on this compound have rotational freedom. Conformational analysis would involve systematically rotating the bonds of the amino and trimethylsilyl groups to identify the most stable conformers. Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule over time at a given temperature. nih.gov An MD simulation would show how the molecule vibrates, rotates, and interacts with its environment, which is particularly useful for understanding its behavior in solution or in biological systems. nih.gov

Ligand-Metal Interactions in Catalytic Systems (e.g., Palladium Complexes)

The 2-aminopyridine (B139424) moiety is an excellent bidentate ligand for metal ions, such as palladium(II). mdpi.combiointerfaceresearch.comresearchgate.net Computational studies can model the coordination of this compound to a palladium center. DFT calculations can determine the geometry of the resulting complex, the strength of the Pd-N bonds, and the electronic structure of the coordinated species. mdpi.combiointerfaceresearch.com This is crucial for designing and understanding the behavior of catalysts for cross-coupling reactions or other palladium-catalyzed transformations where this molecule could serve as a ligand. mdpi.com

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich aminopyridine ring, indicating its nucleophilic character. The LUMO would likely be distributed over the pyridine ring and the ethynyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. ijcce.ac.ir A smaller HOMO-LUMO gap suggests higher reactivity.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Applications in Chemical Synthesis and Advanced Materials

Utilization as a Building Block for Complex Organic Synthesis

The strategic placement of the amino and ethynyl (B1212043) groups on the pyridine (B92270) core enables its use as a synthon for the construction of intricate molecular frameworks, including polycyclic and macrocyclic systems.

The 2-amino-3-alkynylpyridine scaffold is a well-established precursor for the synthesis of fused heterocyclic systems through various cyclization strategies. The compound 3-((trimethylsilyl)ethynyl)pyridin-2-amine is an ideal starting material for such transformations. For instance, intramolecular cyclization reactions involving the amino and ethynyl groups can lead to the formation of novel bicyclic or tricyclic structures.

Research on closely related molecules demonstrates this potential. For example, rhodium-catalyzed intramolecular trans-bis-silylation of 2-ethynyl-3-disilanylpyridines results in the formation of pyridine-fused siloles, which are silicon-containing fused heterocyclic compounds. mdpi.com A similar strategy could be envisioned for derivatives of this compound.

Furthermore, the amino group can act as a nucleophile in addition/cyclization reactions. The reaction of 3-amino-2-halopyridines with electrophilically activated 2H-azirines has been shown to produce 2-aryl-pyrido[2,3-b]pyrazines, a class of fused polycyclic heterocycles. researchgate.net This highlights a potential reaction pathway for this compound to engage in the synthesis of complex fused systems. The Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes is a common method to generate the 2-amino-3-alkynylpyridine core structure, which is then poised for subsequent cyclization to form medicinally relevant compounds like those containing indole (B1671886) moieties. researchgate.netscirp.org

Reaction Type Reactant(s) Potential Product Class Citation
Intramolecular CyclizationDerivatives of this compoundPyridine-fused heterocycles (e.g., siloles) mdpi.com
Addition/CyclizationThis compound, ElectrophilesFused pyrido-pyrazines or similar systems researchgate.net
Post-Sonogashira Cyclization2-amino-3-alkynylpyridine scaffoldFused indole-like systems researchgate.netscirp.org

Macrocycles are a class of molecules that have garnered significant interest, particularly in drug discovery. The synthesis of these large ring structures often relies on bifunctional building blocks that can undergo cyclization reactions. The orthogonal reactivity of the amino and ethynyl groups in this compound makes it a suitable candidate for the construction of macrocyclic frameworks.

Strategies for macrocyclization could involve converting the amine to a different functional group, such as an azide, which could then undergo a copper-catalyzed azide-alkyne cycloaddition (click chemistry) with the alkyne of another molecule to form a large ring. epo.org Alternatively, multicomponent reactions, such as the Ugi reaction, are powerful tools for generating macrocycles from linear peptides and aldehydes, a strategy that could be adapted for derivatives of this compound. nih.govresearchgate.net The synthesis of complex macrocycles like rapamycin (B549165) has been achieved by coupling fully functionalized fragments, some of which contain alkyne functionalities, using palladium catalysts. google.com This highlights the utility of alkyne-bearing building blocks in the synthesis of large, biologically active molecules.

Macrocyclization Strategy Required Modification/Reaction Resulting Linkage Citation
Azide-Alkyne CycloadditionConversion of amine to azideTriazole epo.org
Multicomponent ReactionsUse as bifunctional (amino/acid) componentPeptide-like backbone nih.govresearchgate.net
Transition Metal-Catalyzed CouplingCoupling with another functionalized fragmentCarbon-carbon or other bonds google.com

Role in Catalysis

The pyridine and amine functionalities of this compound make it an excellent precursor for the synthesis of specialized ligands used in transition metal catalysis.

Pyridine-containing phosphine (B1218219) ligands (P,N ligands) are of significant importance in homogeneous catalysis due to their unique electronic and steric properties that can enhance the activity and selectivity of metal catalysts. beilstein-journals.org 2-Aminopyridines are key starting materials for creating a variety of these ligands. A notable synthetic route involves the copper-catalyzed cyclization of a 2-aminopyridine (B139424) with an arylacetylene to form an imidazo[1,2-a]pyridine (B132010) scaffold, which is subsequently phosphinated to yield a 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligand. researchgate.net this compound is an ideal substrate for the initial cyclization step in this sequence.

These types of ligands have shown great utility in palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of pharmaceuticals, natural products, and functional materials. researchgate.netmit.edu The pyridine nitrogen itself can play a crucial role in the catalytic cycle, for example, by stabilizing the metal center or influencing the mechanism of reactions like imine hydrolysis in Suzuki coupling products. mdpi.com

The development of chiral ligands for asymmetric catalysis is a primary goal of modern synthetic chemistry, enabling the production of single-enantiomer drugs and other valuable chiral molecules. nih.gov Chiral phosphine ligands, in particular, have proven to be highly effective. tcichemicals.comnih.gov

Derivatives of this compound are promising candidates for the design of novel chiral ligands. The 2-aminopyridine framework can be used to generate P,N-ligands with chirality introduced either on the ligand backbone or directly at the phosphorus atom (P-chirogenic). beilstein-journals.orgnih.gov For instance, the synthesis of phosphine ligands from 2-aminopyridines, as described previously, researchgate.net could be adapted to produce chiral versions by using a chiral phosphine for the final phosphination step or by resolving the racemic ligand product. The amino group also provides a handle for the attachment of a chiral auxiliary, which could direct the stereoselective synthesis of a chiral ligand.

Catalyst Type Synthetic Approach Potential Application Citation
P,N-Phosphine LigandCyclization followed by phosphinationPalladium-catalyzed cross-coupling researchgate.net
Chiral P,N-LigandUse of chiral reagents or resolutionAsymmetric hydrogenation, etc. beilstein-journals.orgtcichemicals.comnih.gov

Precursor for Functional Materials

The combination of a conjugated heterocyclic system with reactive functional groups makes this compound an attractive monomer for the synthesis of functional polymers and materials. The trimethylsilyl (B98337) group is particularly useful in the synthesis of organosilicon polymers and can facilitate polymerization processes. mdpi.com

The ethynyl group can undergo polymerization to create conjugated polymers. Such materials, incorporating the pyridine ring, could exhibit interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) or as chemical sensors, analogous to materials derived from terpyridines. nih.gov The amino group offers a site for further functionalization or for grafting the molecule onto polymer backbones or surfaces. For example, the Kabachnik-Fields reaction, a multicomponent reaction involving an amine, a carbonyl compound, and a phosphonate, could be used to incorporate α-aminophosphonate groups, which are known for metal chelation and flame-retardant properties. mdpi.com The silyl (B83357) group also allows for the synthesis of silylated block polymers, which are important for creating materials with controlled morphologies at the nanoscale. mdpi.com

Synthesis of Optoelectronic Materials (e.g., Fluorescent Probes)

The unique molecular architecture of this compound, which combines a pyridine ring, an amino group, and a protected ethynyl group, makes it a promising scaffold for the development of novel optoelectronic materials, particularly fluorescent probes. The intrinsic photophysical properties of pyridin-2-amine derivatives, often characterized by luminescence, can be strategically modulated by the introduction of an ethynyl moiety. mdpi.com The trimethylsilyl (TMS) group serves a dual purpose: it acts as a protective group for the terminal alkyne, preventing unwanted side reactions, and it can enhance the solubility of the compound in organic solvents, which is advantageous for synthesis and processing.

The core structure of 3-ethynylpyridin-2-amine (B1281369), the desilylated form of the parent compound, is a key intermediate in the synthesis of various heterocyclic systems. researchgate.netnih.gov The amino and ethynyl groups are reactive sites that can be further functionalized to create more complex, conjugated systems with tailored fluorescent properties. For instance, the amino group can be acylated, alkylated, or used as a directing group in metal-catalyzed cross-coupling reactions, while the ethynyl group can participate in reactions like the Sonogashira coupling to extend the π-conjugated system.

Research on related 4-aryl-3-aminopyridin-2(1H)-ones has demonstrated that these compounds can be effective luminophores, emitting in the violet to blue spectral range with high quantum yields. mdpi.com The introduction of different aryl substituents allows for the fine-tuning of their photophysical properties. mdpi.com This suggests that derivatives of this compound could similarly exhibit tunable fluorescence, making them valuable components in the design of sensors and probes. The fluorescence of such compounds is often sensitive to their local environment, a property that can be exploited for detecting specific analytes or changes in solvent polarity.

The table below summarizes the potential of related aminopyridine derivatives as fluorescent materials, providing a basis for the expected properties of materials derived from this compound.

Table 1: Photophysical Properties of Related Aminopyridine Derivatives

Compound ClassEmission RangeQuantum Yield (Φ)Key Structural Features
4-Aryl-3-aminopyridin-2(1H)-onesViolet-BlueUp to 0.78Aryl substitution at the 4-position
N-methyl-4-((pyridin-2-yl)amino)-substituted maleimidesVaries with solventAggregation-Induced Emission EnhancementDonor-acceptor structure
Cycloplatinated(II) complexes with 2-vinylpyridineYellow-OrangeVaries with ligandCyclometalated platinum(II) core

This table is illustrative and based on data from related but different aminopyridine systems to highlight the potential of this class of compounds in optoelectronics.

Development of Polymerizable Monomers

The ethynyl group in this compound makes it a suitable candidate as a monomer for the synthesis of conjugated polymers. The polymerization of ethynylpyridines can lead to the formation of polyacetylenes with pyridyl side chains, which are of interest for their electronic and optical properties. rsc.orgenamine.netnih.gov The resulting polymers possess a conjugated backbone, which can facilitate charge transport, and the pendant pyridin-2-amine moieties can introduce additional functionalities, such as hydrogen bonding capabilities or sites for metal coordination.

The polymerization of 2-ethynylpyridine, a closely related compound, has been shown to proceed spontaneously in the presence of a strong acid or via uncatalyzed polymerization upon quaternization of the pyridine nitrogen. rsc.orgenamine.net This suggests that this compound could also be polymerized under similar conditions, likely after deprotection of the trimethylsilyl group to yield the terminal alkyne, 3-ethynylpyridin-2-amine. The amino group at the 2-position is expected to influence the electronic properties of the monomer and the resulting polymer.

The trimethylsilyl group can also play a crucial role in controlling the polymerization process. It can act as a removable protecting group, allowing for the synthesis of well-defined polymer structures. For instance, the monomer could be incorporated into a copolymer, and the TMS group could be selectively removed post-polymerization to unmask the reactive terminal alkyne for further functionalization or cross-linking. This approach is analogous to the use of silyl-protected acetylenes in the synthesis of complex organic molecules and materials.

The table below outlines key findings from studies on the polymerization of related ethynylpyridine monomers, which can inform the potential polymerization behavior of this compound.

Table 2: Polymerization of Ethynylpyridine Derivatives

MonomerPolymerization MethodResulting PolymerKey Findings
2-EthynylpyridineSpontaneous in strong acidPoly(2-ethynylpyridine)Formation of a conjugated ionic polyacetylene. rsc.org
2-EthynylpyridineUncatalyzed with 4-(bromomethyl)-7-methoxycoumarinIonic polyacetylene with coumarin (B35378) moietiesHigh yield without an additional catalyst. enamine.net
2-EthynylpyridinePhosphorus oxychloride-activatedIonic polyacetylenePolymer is soluble in polar organic solvents and water.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The structure of this compound, featuring a pyridine nitrogen and an amino group, presents two potential coordination sites for metal ions, making it a viable ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net The pyridine nitrogen is a well-established coordination site in a vast number of MOFs, while the amino group can also participate in coordination or act as a hydrogen bond donor to direct the framework's architecture. mdpi.comresearchgate.netnih.gov

The use of aminopyridine-based ligands in the synthesis of coordination polymers has been shown to yield structures with interesting properties, including luminescence and magnetic behavior. nih.gov For example, 5-aminopyridine-2-carboxylic acid has been used to construct coordination polymers with lanthanide ions, resulting in materials with slow magnetic relaxation and luminescent properties. nih.gov This indicates that this compound could be employed to create functional MOFs where the framework itself exhibits desirable physical properties.

The ethynyl and trimethylsilyl groups would likely act as pendant functionalities within the pores of the resulting MOF. The trimethylsilyl group can be particularly influential, potentially templating the formation of larger pores due to its steric bulk. Furthermore, the TMS-protected alkyne can serve as a latent reactive site for post-synthetic modification (PSM) of the MOF. nih.gov Following the construction of the framework, the TMS group could be cleaved to reveal a terminal alkyne, which could then be used in "click" chemistry reactions to introduce new functional groups into the MOF's pores, thereby tailoring its properties for specific applications such as gas storage, separation, or catalysis. nih.gov

The table below summarizes examples of coordination polymers and MOFs constructed from related pyridine-based ligands, illustrating the potential of this compound as a building block in this field.

Table 3: Coordination Polymers and MOFs with Pyridine-Based Ligands

LigandMetal Ion(s)Resulting StructureNotable Properties/Features
5-Aminopyridine-2-carboxylic acidNa(I), Ln(III)1D ChainsLuminescence, slow magnetic relaxation. nih.gov
Pyridine-2,3-dicarboxylic acidCu(II), Zn(II), Cd(II)2D → 3D interpenetrated and 3D non-interpenetrated frameworksIntense fluorescent emissions. rsc.org
Polypyridine ligandsFe(II), Ni(II)2D and 1D coordination polymersPorous structure, sorption, and catalytic properties. enamine.net
Pyridine-2,6-dimethanolZn(II), Mn(II)2D and 3D MOFsAntiferromagnetic interactions. researchgate.net

Contribution to Medicinal Chemistry Scaffolds and Molecular Probes

Scaffold Design and Modification for Bioactive Molecules

The strategic importance of 3-((trimethylsilyl)ethynyl)pyridin-2-amine lies in its capacity to serve as a starting point for the construction of larger, more complex molecular architectures. The 2-aminopyridine (B139424) moiety is a well-established pharmacophore found in numerous FDA-approved drugs, while the trimethylsilyl-protected ethynyl (B1212043) group offers a reactive handle for a variety of coupling reactions.

Derivatization Strategies to Explore Structure-Activity Relationships

The primary derivatization strategy for this compound involves leveraging its structural components to build fused heterocyclic systems, most notably α-carbolines and 7-azaindoles. These scaffolds are of significant interest in medicinal chemistry due to their presence in natural products and their diverse biological activities. frontiersin.orgbenthamdirect.com

A key synthetic transformation is the acid-mediated ring closure of the acetylene-containing 2-aminopyridine to form 7-azaindoles. Furthermore, the ethynyl group can participate in Sonogashira coupling reactions, a powerful method for forming carbon-carbon bonds. This allows for the introduction of various aryl or heteroaryl substituents, which is crucial for exploring structure-activity relationships (SAR). For instance, the synthesis of α-carbolines can be achieved through a sequence involving Sonogashira coupling followed by a Suzuki coupling to introduce additional diversity, and finally a ring-closing reaction. frontiersin.org

The 2-aminopyrimidine (B69317) scaffold, a close structural relative, has also been derivatized through various modern synthetic methods, including Sonogashira and Suzuki coupling reactions, to create libraries of compounds for biological screening. nih.gov These strategies highlight the potential for creating a wide range of analogues from a single, versatile precursor.

"Privileged Scaffold" Considerations in Drug Discovery

The 2-aminopyridine core is widely regarded as a "privileged scaffold" in drug discovery. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. The interaction of the 2-aminopyridine motif with various enzymes and receptors is a recurring theme in medicinal chemistry, underscoring its importance. researchgate.net

By serving as a precursor to α-carbolines and 7-azaindoles, this compound gives access to other important privileged structures. frontiersin.orgbenthamdirect.com α-Carbolines, for example, are promising scaffolds for a range of therapeutic areas, including oncology and neurodegenerative diseases. frontiersin.orgnih.gov Similarly, 7-azaindole (B17877) derivatives have shown a remarkable breadth of biological activities, including kinase inhibition and anti-inflammatory effects. benthamdirect.comnih.gov The ability to readily synthesize these complex scaffolds from a relatively simple starting material like this compound is a significant advantage in drug discovery programs.

Molecular Interactions with Biological Targets

The derivatives of this compound, particularly the resulting α-carboline and 7-azaindole scaffolds, have been shown to interact with a variety of important biological targets.

Enzyme Inhibition Studies at the Molecular Level

The 2-aminopyridine scaffold is a key feature in a number of potent and selective enzyme inhibitors. For instance, this scaffold has been shown to be crucial for the inhibitory activity of compounds targeting neuronal nitric oxide synthase (nNOS), where it forms key interactions with glutamate (B1630785) residues in the active site. nih.gov In another example, 2-aminopyridine derivatives have been identified as inhibitors of both enzymes of the glyoxylate (B1226380) shunt in Pseudomonas aeruginosa, a pathway essential for the survival of the organism in mammalian systems. nih.gov

Furthermore, the 2-aminopyridine scaffold has been utilized in the development of inhibitors for activin receptor-like kinase 2 (ALK2), a target for the rare genetic disorder fibrodysplasia ossificans progressiva. acs.org The 2-aminopyridine moiety in these inhibitors typically forms a hydrogen bond with the hinge region of the kinase domain. acs.org While direct studies on this compound derivatives as enzyme inhibitors are not widely reported, the established role of the core 2-aminopyridine structure in enzyme binding suggests a high potential for its derivatives in this area.

Table 1: Examples of Enzyme Inhibition by 2-Aminopyridine Scaffolds

Enzyme Target Scaffold Type Key Interactions Reference
Neuronal Nitric Oxide Synthase (nNOS) 2-Aminopyridine Interaction with active site glutamate residues nih.gov
Glyoxylate Shunt Enzymes (ICL & MS) 2-Aminopyridine Inhibition of two consecutive enzymes in the pathway nih.gov
ALK2 Kinase 3,5-Diaryl-2-aminopyridine Hydrogen bonding to the kinase hinge region acs.org
Casein Kinase 2 (CK2) 2-Aminopyrimidinone Binding to the ATP-acceptor site researchgate.net

Receptor Binding and Modulation Mechanisms (e.g., Neuropeptide FF receptors, CAR agonists)

The 2-aminopyridine and related scaffolds have also been implicated in the modulation of various receptors. For instance, imidazo[1,2-a]pyridine (B132010) derivatives, which can be synthesized from 2-aminopyridines, have been identified as potent agonists of the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics and endogenous compounds. acs.orgnih.govacs.org

In the context of neuropeptide FF (NPFF) receptors, which are involved in pain modulation and opioid signaling, the development of ligands has been an active area of research. nih.gov While many reported NPFF receptor antagonists are peptidic in nature, the search for small molecule modulators is ongoing. medchemexpress.comnih.govresearchgate.net The versatility of the 2-aminopyridine scaffold makes it a plausible candidate for the design of novel NPFF receptor ligands.

Table 2: Receptor Modulation by 2-Aminopyridine and Related Scaffolds

Receptor Target Scaffold Type Modulation Effect Reference
Constitutive Androstane Receptor (CAR) Imidazo[1,2-a]pyridine Agonist acs.orgnih.govacs.org
Neuropeptide FF (NPFF) Receptors Peptidic and various small molecules Antagonist/Agonist nih.govmedchemexpress.comnih.govresearchgate.net

Scaffold in the Design of Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system. The 2-aminopyrimidine scaffold, a close analogue of 2-aminopyridine, has been successfully employed in the development of chemical probes for modulating bacterial biofilm formation. nih.govnih.gov Biofilms are communities of bacteria that are notoriously resistant to antibiotics, and probes that can disrupt their formation are of great interest. In this context, a library of 2-aminopyrimidine derivatives was synthesized and screened, leading to the identification of compounds that could either inhibit or promote biofilm formation, providing valuable tools to study this complex biological process. nih.gov

Given the synthetic accessibility and the diverse biological activities of the scaffolds derived from this compound, it represents a promising starting point for the rational design of novel chemical probes to investigate a wide range of biological questions.

Structure-Based Design and Computational Screening for Target Identification

Structure-based drug design and computational screening are powerful tools in the quest to identify and optimize novel drug candidates. These methodologies rely on the three-dimensional structure of a biological target to guide the design of molecules with high affinity and selectivity. The architectural features of this compound, in theory, make it an intriguing candidate for such computational explorations.

The pyridin-2-amine moiety can serve as a crucial hydrogen bond donor and acceptor, anchoring the molecule within the active site of a protein. The ethynyl group offers a rigid linker that can be functionalized to explore different regions of a binding pocket, while the trimethylsilyl (B98337) group can provide advantageous steric interactions and influence the compound's physicochemical properties, such as solubility and metabolic stability.

Despite these promising characteristics, dedicated research on the application of this compound in structure-based design and virtual screening campaigns for target identification appears to be unpublished. While numerous studies have successfully employed related aminopyridine and ethynylpyridine scaffolds in the computational design of inhibitors for various targets, including kinases and other enzymes, specific data for this compound is not available in the public domain.

Table 1: Theoretical Interaction Profile of this compound

Molecular FeaturePotential Interaction TypeRationale
Pyridin-2-amineHydrogen Bond Donor/AcceptorThe amino group and the pyridine (B92270) nitrogen can form key hydrogen bonds with protein residues.
(Trimethylsilyl)ethynylHydrophobic/Steric InteractionsThe trimethylsilyl group can occupy hydrophobic pockets and its bulk can influence binding orientation.
Ethynyl LinkerRigidity and Vectorial OrientationProvides a rigid connection, allowing for precise positioning of substituents to probe specific regions of a binding site.

Table 2: Hypothetical Computational Screening Cascade

StageDescriptionPotential Role of this compound
Library Preparation A collection of virtual compounds is assembled for screening.As a core scaffold for generating a focused library of derivatives.
Docking Simulation Compounds are computationally placed into the active site of a target protein to predict binding modes and affinities.The unique shape and electronic properties would influence the predicted binding poses and scores.
Scoring and Ranking Docked compounds are ranked based on their predicted binding affinity and other parameters.Derivatives of this scaffold would be ranked based on their fit and interactions within the target's active site.
Hit Selection Top-ranked compounds are selected for experimental validation.Promising virtual hits based on the this compound scaffold would be prioritized for synthesis and biological testing.

Future Research Directions and Challenges for 3 Trimethylsilyl Ethynyl Pyridin 2 Amine

The unique structural features of 3-((trimethylsilyl)ethynyl)pyridin-2-amine, which combine a reactive ethynyl (B1212043) group protected by a trimethylsilyl (B98337) (TMS) moiety and a nucleophilic aminopyridine core, position it as a valuable building block in medicinal chemistry and materials science. However, realizing its full potential requires addressing several key research challenges and exploring new scientific frontiers. The following sections detail promising future research directions aimed at enhancing its synthesis, reactivity, and application.

Q & A

What synthetic methodologies are recommended for preparing 3-((Trimethylsilyl)ethynyl)pyridin-2-amine?

Level : Basic
Answer :
The compound is typically synthesized via Sonogashira cross-coupling between 3-iodopyridin-2-amine and trimethylsilylacetylene. Key steps include:

  • Use of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide as a co-catalyst .
  • Reaction in an inert atmosphere (N₂/Ar) with a base like triethylamine in THF or DMF at 60–80°C .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
    Note: Substituent positions (e.g., 5-chloro derivatives) may require modified halogenated precursors, as seen in related compounds .

How can the structure of this compound be confirmed?

Level : Basic
Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.4 ppm (pyridine H4/H6), δ 6.5–7.0 ppm (H5), and δ 0.2–0.3 ppm (Si(CH₃)₃) .
    • ¹³C NMR : Ethynyl carbons at ~95–100 ppm (C≡C-Si), pyridine carbons at 120–150 ppm.
    • ²⁹Si NMR : Signal near 0 ppm confirms trimethylsilyl group .
  • FTIR : C≡C stretch at ~2100 cm⁻¹, Si–C at ~1250 cm⁻¹.
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 191.3 (C₁₀H₁₄N₂Si) .

What are the stability and reactivity considerations for the trimethylsilyl ethynyl group in this compound?

Level : Advanced
Answer :

  • Stability : The silyl group is sensitive to protic solvents and strong acids/bases. Store under inert gas at –20°C to prevent desilylation .
  • Reactivity :
    • The ethynyl group participates in click chemistry (e.g., Huisgen cycloaddition) or further cross-coupling reactions.
    • Under basic conditions, the silyl group may cleave, forming terminal alkynes .
  • Handling : Use anhydrous solvents and avoid aqueous workup unless necessary.

How is this compound utilized in drug discovery or bioactivity studies?

Level : Advanced
Answer :
The pyridin-2-amine scaffold is a common pharmacophore. Applications include:

  • Kinase Inhibitors : The ethynyl group enables conjugation to other bioactive moieties (e.g., via Suzuki coupling) .
  • Ligand Design : Used in metal-organic frameworks (MOFs) or as a chelating agent for catalytic sites .
  • Proteolysis-Targeting Chimeras (PROTACs) : The silyl group enhances lipophilicity, improving blood-brain barrier penetration .

How to resolve contradictions in reported synthetic yields for this compound?

Level : Advanced
Answer :
Yield discrepancies often arise from:

  • Catalyst Loading : Optimize Pd/Cu ratios (e.g., 5 mol% Pd, 10 mol% CuI) .
  • Oxygen Sensitivity : Strict inert conditions improve reproducibility.
  • Precursor Purity : 3-Iodopyridin-2-amine must be >95% pure (validate via HPLC) .
  • Workup : Use degassed solvents to minimize side reactions.

What computational methods predict the electronic effects of the trimethylsilyl ethynyl substituent?

Level : Advanced
Answer :

  • DFT Calculations : Analyze HOMO/LUMO orbitals to assess electron-withdrawing/donating effects of the silyl group.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization .
  • Molecular Dynamics : Simulate stability in solvent environments (e.g., DMSO vs. water) .

What safety protocols are critical when handling this compound?

Level : Basic
Answer :

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods due to potential dust/volatility.
  • Storage : In sealed, amber vials under argon; avoid light .

How does the silyl ethynyl group influence material science applications?

Level : Advanced
Answer :

  • Conductive Polymers : The ethynyl group enables π-conjugation, enhancing conductivity.
  • MOFs : Acts as a linker for metal nodes (e.g., Cu, Zn) to form porous structures .
  • Surface Functionalization : Silyl groups anchor the compound to silica substrates for sensors .

How does this compound compare to non-silylated analogs (e.g., 3-ethynylpyridin-2-amine)?

Level : Advanced
Answer :

  • Solubility : The silyl group increases hydrophobicity, reducing aqueous solubility.
  • Stability : Non-silylated analogs are prone to oxidation; the silyl group acts as a protecting moiety.
  • Reactivity : Terminal alkynes (non-silylated) react faster in click chemistry but require stricter handling .

What challenges arise during purification, and how are they addressed?

Level : Advanced
Answer :

  • Byproducts : Remove unreacted trimethylsilylacetylene via silica gel chromatography.
  • Decomposition : Use cold solvents and rapid workup to minimize silyl cleavage.
  • Scale-Up : Switch to flash chromatography or preparative HPLC for >10 g batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.